1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine
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Overview
Description
1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a triazolopyridazine core with a piperazine moiety, making it a valuable candidate for various applications in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with a dicarbonyl compound to form the triazolopyridazine core . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using conditions such as heating in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like DIPEA.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole core but differ in the fused ring system, leading to different biological activities.
1,2,3-Triazolo[4,5-b]pyrazines: These compounds have a similar triazole ring but are fused with a pyrazine ring, which can result in different pharmacological properties.
Uniqueness
1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine is unique due to its specific combination of a triazolopyridazine core with a piperazine moiety. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry and drug design .
Properties
Molecular Formula |
C19H22N6 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-[4-(3-methylphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C19H22N6/c1-14-3-2-4-16(13-14)23-9-11-24(12-10-23)18-8-7-17-20-21-19(15-5-6-15)25(17)22-18/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
InChI Key |
IZVJYWZQHISLBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Origin of Product |
United States |
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